2-Benzofurancarboxamide,2-ethyl-2,3-dihydro-
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Overview
Description
2-Benzofurancarboxamide, 2-ethyl-2,3-dihydro- is a chemical compound with the molecular formula C11H13NO2. It is a derivative of benzofuran, a heterocyclic compound known for its presence in various biologically active natural products. Benzofuran derivatives have been widely studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide, 2-ethyl-2,3-dihydro- typically involves the following steps:
Starting Material: The synthesis begins with benzofuran-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide group through a reaction with an amine, such as ethylamine, under suitable conditions.
Reduction: The resulting product undergoes reduction to form the 2-ethyl-2,3-dihydro derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxamide, 2-ethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce more saturated benzofuran derivatives .
Scientific Research Applications
2-Benzofurancarboxamide, 2-ethyl-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide, 2-ethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: A closely related compound with similar chemical properties.
2-Ethylbenzofuran: Another derivative of benzofuran with different functional groups.
2,3-Dihydrobenzofuran: A saturated derivative of benzofuran.
Uniqueness
2-Benzofurancarboxamide, 2-ethyl-2,3-dihydro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-ethyl-3H-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C11H13NO2/c1-2-11(10(12)13)7-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3,(H2,12,13) |
InChI Key |
UFJXRIWQJZLCGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C(=O)N |
Origin of Product |
United States |
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